(1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC20361149
Molecular Formula: C9H13BrN2
Molecular Weight: 229.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13BrN2 |
|---|---|
| Molecular Weight | 229.12 g/mol |
| IUPAC Name | (1R)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C9H13BrN2/c1-6-2-7(9(12)5-11)4-8(10)3-6/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |
| Standard InChI Key | QBNKUUMEGVRPFZ-VIFPVBQESA-N |
| Isomeric SMILES | CC1=CC(=CC(=C1)Br)[C@H](CN)N |
| Canonical SMILES | CC1=CC(=CC(=C1)Br)C(CN)N |
Introduction
(1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine is a chiral organic compound featuring a bromine atom and a methyl group on a phenyl ring, linked to an ethane-1,2-diamine moiety. Its molecular formula is C9H13BrN2, with a molecular weight of approximately 229.12 g/mol . This compound is significant in stereochemistry and has potential applications in pharmaceuticals due to its ability to interact with biological targets such as enzymes and receptors.
Synthesis
The synthesis of (1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine typically involves several key steps, requiring careful control of reaction conditions such as temperature and solvent choice to ensure high yields and selectivity for the desired stereoisomer. Common solvents used include dimethylformamide or acetonitrile, and catalysts may be employed to facilitate reactions.
Biological Activity and Potential Applications
Research indicates that (1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine exhibits potential biological activities, particularly in pharmacology. Its interactions with biological targets such as enzymes or receptors may modulate various biochemical pathways. Studies have suggested that this compound could influence neurotransmitter systems, making it a candidate for further investigation in neurological disorders.
Biological Activity Comparison Table
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| (1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine | Bromo and methyl groups on the phenyl ring | Potential influence on neurotransmitter systems |
| (1R)-1-(3-Bromophenyl)ethane-1,2-diamine | Different stereochemistry affecting activity | May exhibit different biological activity due to stereochemistry |
| (1S)-1-(3-Bromo-5-chlorophenyl)ethane-1,2-diamine | Contains chlorine instead of methyl | Different reactivity and biological properties due to chlorine substitution |
Chemical Reactions and Mechanism of Action
(1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine can participate in various chemical reactions, including substitution and oxidation reactions. Common reagents for substitution include sodium hydride or potassium tert-butoxide, while oxidizing agents like potassium permanganate may be used for oxidation reactions. The mechanism of action primarily involves interactions with biological targets such as enzymes or receptors, potentially altering their activity or signaling pathways.
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